HaloPROTAC-E -

HaloPROTAC-E

Catalog Number: EVT-269302
CAS Number:
Molecular Formula: C39H56ClN5O8S
Molecular Weight: 790.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HaloPROTAC-E is a novel HaloPROTAC potent degrader, inducing reversible degradation of two endosomally localized proteins, SGK3 and VPS34, with a DC50 of 3-10 nM, remarkably selective inducing only degradation of the Halo tagged endogenous VPS34 complex (VPS34, VPS15, Beclin1, and ATG14) and no other proteins were significantly degraded.
Synthesis Analysis

Methods and Technical Details

The synthesis of HaloPROTAC-E involves the conjugation of a chloroalkane moiety to the VH298 ligand, which is known for its strong affinity for the von Hippel-Lindau E3 ubiquitin ligase. The synthesis process typically includes the following steps:

  1. Synthesis of the Chloroalkane Conjugate: This step involves the chemical modification of VH298 to incorporate a chloroalkane group, enhancing its ability to bind to HaloTag fusion proteins.
  2. Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity levels suitable for biological assays.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

HaloPROTAC-E features a bifunctional structure that allows it to interact with both the target protein (HaloTag) and the E3 ligase (von Hippel-Lindau). The molecular formula and weight are essential for understanding its interactions and efficacy:

  • Molecular Formula: C₁₈H₁₈ClN₃O₃
  • Molecular Weight: Approximately 357.81 g/mol

The structural analysis reveals that the compound's design facilitates the formation of a ternary complex involving the target protein, HaloTag, and the E3 ligase, which is crucial for effective protein degradation .

Chemical Reactions Analysis

Reactions and Technical Details

HaloPROTAC-E operates through a mechanism that recruits the von Hippel-Lindau E3 ligase to ubiquitinate HaloTag fusion proteins, leading to their subsequent degradation by the proteasome. The key reactions involved include:

  1. Ubiquitination: The binding of HaloPROTAC-E to both the HaloTag fusion protein and von Hippel-Lindau results in ubiquitin molecules being attached to the target protein.
  2. Proteasomal Degradation: Once ubiquitinated, the target protein is recognized by the proteasome, which degrades it into smaller peptides.

The efficiency of this process has been quantified, showing that HaloPROTAC-E can induce up to 95% degradation of tagged proteins within 48 hours, with a half-maximal degradation concentration between 3 and 10 nM .

Mechanism of Action

Process and Data

The mechanism by which HaloPROTAC-E induces protein degradation involves several steps:

  1. Binding: The compound binds to HaloTag-fused proteins via its chloroalkane moiety.
  2. E3 Ligase Recruitment: Simultaneously, it recruits the von Hippel-Lindau E3 ligase through its VH298 component.
  3. Ubiquitination: This binding leads to the ubiquitination of the target protein.
  4. Degradation: Finally, the ubiquitinated protein is directed to the proteasome for degradation.

Quantitative studies have shown that this process can lead to significant reductions in target protein levels within short time frames (e.g., 50% degradation observed within 30 minutes for certain targets) and demonstrates selective targeting without affecting other cellular proteins .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HaloPROTAC-E exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under physiological conditions with appropriate storage.
  • pH Sensitivity: Maintains activity across a range of pH levels typically found in biological systems.

These properties are critical for its application in cellular assays and potential therapeutic contexts .

Applications

Scientific Uses

HaloPROTAC-E has significant implications in various scientific fields:

  1. Target Validation: It serves as an effective tool for validating drug targets by enabling precise control over protein levels within cells.
  2. Functional Studies: Researchers utilize it to study protein function through controlled degradation.
  3. Therapeutic Development: Given its specificity and efficiency, HaloPROTAC-E holds promise for developing targeted therapies against diseases where specific protein overexpression is implicated.
Introduction to Targeted Protein Degradation (TPD) Technologies

Targeted protein degradation has revolutionized drug discovery by enabling direct elimination of disease-relevant proteins. Unlike inhibitors that merely block protein activity, TPD strategies like PROTACs (Proteolysis-Targeting Chimeras) induce complete protein removal via the ubiquitin-proteasome system (UPS) [1] [4]. This approach extends druggability to "undruggable" targets—including transcription factors, scaffolding proteins, and mutant oncoproteins—that lack conventional binding pockets [1] [8]. By 2025, TPD technologies had progressed from theoretical concepts to clinical candidates, with PROTACs leading this paradigm shift due to their catalytic mechanism and sub-stoichiometric efficacy [5] [10].

Overview of Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules comprising three elements:

  • A target protein-binding ligand
  • An E3 ubiquitin ligase-recruiting moiety
  • A chemical linker facilitating ternary complex formation [3] [8]

Upon binding both target and E3 ligase (e.g., VHL or CRBN), PROTACs trigger polyubiquitination of the target protein, leading to its recognition and degradation by the 26S proteasome [1] [5]. Key advantages over inhibitors include:

  • Event-driven pharmacology: A single PROTAC molecule can degrade multiple target molecules
  • Targeting non-enzymatic functions (e.g., protein scaffolding)
  • Overcoming resistance mutations via target elimination [4] [10]

Table 1: Evolution of PROTAC Technologies

GenerationE3 Ligand TypeKey ExamplesDC50/DmaxLimitations
First (2001)Peptide-based (β-TRCP)PROTAC-1>10 µMPoor cell permeability
Second (2008)Small molecules (MDM2)ARV-110 (AR degrader)1–5 nM/>95%Off-target degradation
Third (2019)Tag-recruiting (VHL/CRBN)HaloPROTAC-E3–10 nM/>95%Requires genetic tagging

Limitations of Conventional PROTACs: Ligand Dependency and Off-Target Effects

Despite successes, conventional PROTACs face critical constraints:

A. Ligand Dependency

80% of the human proteome lacks high-affinity ligands, restricting PROTAC applicability [1] [10]. Proteins without deep binding pockets (e.g., KRAS) historically resisted degradation until tag-based systems emerged [5] [8].

B. Off-Target Effects

  • E3 ligase distribution: Ubiquitous expression of VHL/CRBN causes unintended degradation in non-target tissues [4] [10]
  • Binary complex formation: High PROTAC concentrations promote non-productive target/E3 ligase binding (Hook effect), reducing degradation efficiency [10]
  • Neosubstrate recruitment: CRBN-based PROTACs degrade endogenous proteins like IKZF1 alongside targets [1] [5]

C. Pharmacokinetic Challenges

High molecular weight (>800 Da) and lipophilicity limit cell permeability and oral bioavailability [8] [10].

Table 2: Key Limitations of Conventional PROTACs

LimitationMolecular InsightFunctional Consequence
Ligand scarcityLack of binding pockets for 80% of proteinsLimited target scope
E3 ligase promiscuityCRBN/VHL expressed across tissuesOn-target, off-tissue toxicity
Hook effectPreferential binary complex formationReduced degradation at high doses
Poor solubilityHigh molecular weight (>800 Da)Low oral bioavailability

Emergence of Tag-Directed Degradation Systems

Tag-directed systems address ligand dependency by fusing target proteins to exogenous degradation tags via genetic engineering. Key systems include:

  • HaloTag®: A 33 kDa engineered bacterial dehalogenase that covalently binds chloroalkane ligands [2] [7]
  • dTAG: Derived from FKBP12(F36V), degraded by CRBN-recruiting molecules [5] [10]
  • AID (Auxin-Inducible Degron): Plant-derived IAA17 tag degraded by TIR1 E3 ligase [1]

HaloTag-based systems offer unique advantages:

  • Covalent bond formation: Irreversible chloroalkane binding ensures stable ternary complex assembly [2] [7]
  • Endogenous protein targeting: CRISPR/Cas9-mediated tagging enables physiological expression levels [2] [9]
  • Subcellular resolution: Degrades proteins in specific compartments (e.g., endosomes) [6] [7]

Rationale for HaloPROTAC Development

HaloPROTAC-E (CAS# 2365478-58-4) was engineered to overcome PROTAC limitations through:

A. Optimized Molecular Design

  • VHL ligand (VH298): High-affinity binder (Kd = 90 nM) to the VHL E3 ligase complex [5] [8]
  • Chloroalkane moiety: Covalently links HaloTag7-fused targets [7] [9]
  • PEG-based linker: Balances hydrophilicity and ternary complex stability [2] [7]

Table 3: Chemical and Functional Profile of HaloPROTAC-E

PropertySpecification
Molecular formulaC39H56ClN5O8S
Molecular weight790.41 g/mol
CAS number2365478-58-4
Key degradation targetsHaloTag7-SGK3, HaloTag7-VPS34
DC50 (VPS34)3–10 nM
Dmax>95% at 48 hours

B. Mechanistic Advantages

  • Rapid degradation: 50% SGK3 reduction within 30 minutes in HEK293 cells [2] [7]
  • Complex disruption: Degrades entire VPS34 endosomal complexes (VPS34, VPS15, Beclin1, ATG14) without affecting unrelated proteins [3] [7]
  • Reversibility: Protein levels rebound 24–48 hours after washout, enabling temporal biological studies [2] [9]

C. Functional Validation

In CRISPR-edited HEK293 cells expressing endogenous HaloTag7-VPS34:

  • HaloPROTAC-E (10 nM) blocked autophagy by eliminating VPS34-generated phosphatidylinositol-3-phosphate [2] [6]
  • Degradation suppressed NDRG1 phosphorylation by SGK3, confirming pathway disruption [2] [7]
  • Quantitative proteomics showed >10,000-fold selectivity for Halo-tagged proteins over the global proteome [2] [9]

Properties

Product Name

HaloPROTAC-E

IUPAC Name

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

Molecular Formula

C39H56ClN5O8S

Molecular Weight

790.4 g/mol

InChI

InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1

InChI Key

NJCGXLMTZGCSRS-JSWXEYCZSA-N

SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl

Solubility

Soluble in DMSO

Synonyms

HaloPROTAC-E

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.